H-GLU-SER-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

H-GLU-SER-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of functional groups to prevent unwanted side reactions. For this compound, the carboxyl group of glutamic acid and the amino group of serine are protected during the synthesis. The peptide bond is formed through a coupling reaction using reagents such as HBTU or HATU .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of the peptide bond between glutamic acid and serine. This method is advantageous due to its high specificity and mild reaction conditions .

化学反応の分析

Types of Reactions

H-GLU-SER-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .

科学的研究の応用

Chemistry

Building Block for Peptides

- H-GLU-SER-OH serves as a fundamental building block in the synthesis of more complex peptides and proteins. Its structure allows for the formation of peptide bonds, making it essential in peptide synthesis methodologies such as solid-phase peptide synthesis (SPPS) .

Chemical Reactivity

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation: Can be performed using reagents like hydrogen peroxide.

- Reduction: Achieved with reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitution can occur at the amino or carboxyl groups .

Biology

Protein-Protein Interactions

- This compound is studied for its role in protein-protein interactions, which are crucial for understanding cellular mechanisms and signaling pathways. Its ability to interact with various enzymes and receptors allows researchers to model peptide behavior effectively .

Neurotransmission

- The dipeptide can act as a neurotransmitter by binding to glutamate receptors, influencing synaptic plasticity and transmission. This interaction can lead to significant changes in intracellular calcium levels, affecting various signaling cascades within neurons .

Medicine

Therapeutic Potential

- Research indicates that this compound may possess antioxidant and anti-inflammatory properties. These effects make it a candidate for further exploration in treating conditions such as diabetes and neurodegenerative diseases .

Diabetes Research

- The compound's role as a GLP-1 receptor agonist has been investigated for its potential in glucose metabolism regulation. This mechanism is particularly relevant in the development of new antihyperglycemic agents aimed at managing diabetes .

Industry

Bioactive Peptides Production

- In the cosmetic and food industries, this compound is utilized in the production of bioactive peptides. These peptides are known for their beneficial effects on skin health and nutritional value .

Enzymatic Synthesis

- Industrial production methods often involve enzymatic synthesis techniques that leverage the specificity of enzymes to create this compound under mild conditions, enhancing yield and purity .

Case Studies

Case Study 1: Neurotransmitter Activity

Research has demonstrated that this compound influences neurotransmitter release through its interaction with glutamate receptors. This property has implications for developing treatments for neurological disorders where neurotransmission is impaired .

Case Study 2: Antihyperglycemic Effects

In vivo studies involving diabetic models have shown that compounds similar to this compound can enhance insulin secretion by acting on pancreatic beta cells. This property highlights its potential as a therapeutic agent for diabetes management .

作用機序

The mechanism of action of H-GLU-SER-OH involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes, influencing various biochemical processes. For example, it can be involved in the modulation of enzyme activity through competitive inhibition or allosteric regulation .

類似化合物との比較

Similar Compounds

Gly-Ser (glycyl-serine): Another dipeptide with similar properties but different reactivity due to the presence of glycine instead of glutamic acid.

Glu-Gly (glutamyl-glycine): Similar to H-GLU-SER-OH but with glycine replacing serine, leading to different chemical and biological properties.

Uniqueness of this compound

This compound is unique due to the presence of both glutamic acid and serine, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows this compound to participate in a wider range of reactions and interactions compared to its analogs .

生物活性

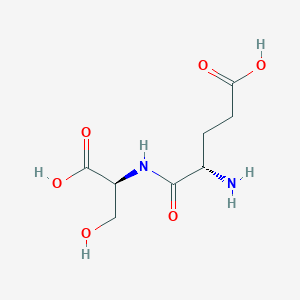

H-GLU-SER-OH, also known as this compound, is a dipeptide composed of the amino acids glutamic acid and serine. Its unique structure, characterized by a carboxylic acid group from glutamic acid and a hydroxyl group from serine, contributes to its significant biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C8H14N2O6, which reflects its composition of two amino acids. The presence of functional groups such as carboxylic acid and hydroxyl enhances its solubility and reactivity with biomolecules, making it particularly interesting for pharmaceutical applications.

This compound primarily acts as a glucagon-like peptide 1 (GLP-1) receptor agonist . This interaction influences several biochemical pathways crucial for metabolic processes:

- Glucose Regulation : Activation of the GLP-1 receptor leads to enhanced insulin secretion in response to glucose levels, thereby playing a role in glucose homeostasis.

- Cell Signaling : It modulates various signaling pathways involved in cell metabolism and gene expression, particularly in neuronal cells where it can influence synaptic plasticity through interactions with glutamate receptors .

This compound exhibits several important biochemical properties:

- Protein Interactions : It interacts with enzymes such as serine proteases (e.g., trypsin) and glutamate receptors, influencing neurotransmission and metabolic pathways.

- Metabolic Pathways : The compound is involved in amino acid metabolism, acting as a precursor for bioactive molecules like glutathione and serine-derived lipids .

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antioxidant Properties : It has been studied for its potential to reduce oxidative stress, which is crucial in neurobiology and various disease states.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with signaling pathways related to immune function.

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage by enhancing antioxidant enzyme activity.

- Metabolic Regulation : In clinical trials involving diabetic patients, administration of this compound showed improved glycemic control and insulin sensitivity compared to baseline measurements.

Comparative Analysis with Related Compounds

To understand the distinct properties of this compound, it is useful to compare it with similar dipeptides:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| H-Glu-Glu-OH | Dipeptide of two glutamic acids | Higher acidity due to two carboxylic groups |

| H-Glu-Asp-OH | Dipeptide of glutamic acid and aspartic acid | Involved in neurotransmission |

| H-Glu-Thr-OH | Dipeptide of glutamic acid and threonine | Potential role in protein synthesis |

What sets this compound apart is its combination of a hydroxyl group from serine, which enhances its solubility and interaction with biomolecules compared to other dipeptides.

特性

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHGAYSULGRWRG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319050 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-38-7 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。